Amyl methyl disulfide

Description

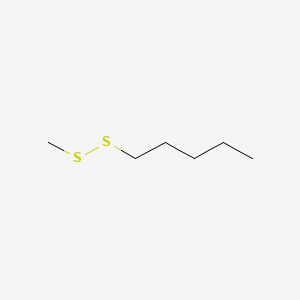

Structure

3D Structure

Properties

IUPAC Name |

1-(methyldisulfanyl)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S2/c1-3-4-5-6-8-7-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJXDNLYBDHPHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50222735 | |

| Record name | Amyl methyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, pale yellow liquid; Sulfureous aroma | |

| Record name | Methyl pentyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Amyl methyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1684/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

198.00 to 202.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl pentyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol) | |

| Record name | Amyl methyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1684/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.943-0.953 (20°) | |

| Record name | Amyl methyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1684/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

72437-68-4 | |

| Record name | Methyl pentyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72437-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amyl methyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072437684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amyl methyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL PENTYL DISULPHIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYL METHYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES6A12WT0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl pentyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Occurrence of Amyl Methyl Disulfide in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amyl methyl disulfide, a volatile organosulfur compound, contributes to the complex aroma profiles of certain plant species. This technical guide provides a comprehensive overview of its natural occurrence, with a primary focus on the Allium genus. The guide delves into the biosynthetic pathways leading to the formation of alkyl disulfides, detailing the enzymatic processes initiated upon plant tissue disruption. Furthermore, it outlines established methodologies for the extraction, isolation, and analysis of this compound from plant matrices, offering practical, step-by-step protocols. This document serves as a valuable resource for researchers investigating plant-derived secondary metabolites and their potential applications in flavor chemistry, agriculture, and pharmacology.

Introduction to Amyl Methyl Disulfide

Amyl methyl disulfide, systematically named 1-(methyldisulfanyl)pentane, is an organic disulfide with the chemical formula C₆H₁₄S₂.[1] It is characterized as a pale yellow, clear liquid with a sulfurous, onion-like odor.[2] Like other volatile sulfur compounds (VSCs), it plays a significant role in the characteristic flavors and aromas of many plants.[3] Disulfide-containing compounds are of considerable interest due to their wide range of biological properties and potential applications in the pharmaceutical field.[4][5]

Table 1: Physicochemical Properties of Amyl Methyl Disulfide

| Property | Value | Source |

| Molecular Formula | C₆H₁₄S₂ | [1] |

| Molecular Weight | 150.3 g/mol | [1] |

| Boiling Point | 198.00 to 202.00 °C @ 760.00 mm Hg | [2] |

| Density | 0.943 to 0.953 g/cm³ @ 20.00 °C | [2] |

| Refractive Index | 1.485 to 1.495 @ 20.00 °C | [2] |

| Solubility | Soluble in alcohol; Insoluble in water | [2] |

Natural Occurrence in the Plant Kingdom

The occurrence of amyl methyl disulfide has been reported in a limited number of plant species, primarily within the Allium genus. The LOTUS initiative, a database for natural products, has documented its presence in Allium cepa (onion) and Allium schoenoprasum (chives).[1] While the Allium genus is a well-known source of various alkyl disulfides that contribute to the characteristic flavors of garlic, onions, and leeks, the presence of longer-chain homologs like amyl methyl disulfide is less common.[3]

The formation of these volatile compounds is typically a result of enzymatic reactions that occur when the plant's cells are damaged.[3] Therefore, they are not usually present in intact plant tissues.[3]

Table 2: Documented Natural Occurrence of Amyl Methyl Disulfide

| Plant Species | Common Name | Family | Plant Part | Reference |

| Allium cepa | Onion | Amaryllidaceae | Bulb | [1] |

| Allium schoenoprasum | Chives | Amaryllidaceae | Leaves | [1] |

Beyond the Allium genus, the Ferula genus (family Apiaceae) is also known for producing a variety of sulfur-containing compounds, which are major components of their essential oils.[6][7] While amyl methyl disulfide itself has not been explicitly identified in the provided search results for Ferula, the prevalence of other disulfides in species like Ferula assa-foetida suggests that related compounds could be present.[6][7]

Biosynthesis of Alkyl Disulfides in Plants

The biosynthesis of volatile disulfides in plants, particularly in the Allium genus, is a well-characterized enzymatic cascade.[3] This process is initiated by the mechanical disruption of plant tissue, which brings together enzymes and substrates that are otherwise separated in intact cells.[3]

The primary precursors for these sulfur compounds are non-volatile S-alk(en)yl-L-cysteine sulfoxides (ACSOs).[3] When the plant tissue is damaged, the enzyme alliinase, located in the vacuoles, comes into contact with the ACSOs present in the cytoplasm.[3] This interaction triggers a rapid series of reactions, leading to the formation of unstable sulfenic acids. These sulfenic acids then spontaneously condense to form thiosulfinates, which are themselves unstable and decompose to yield a variety of volatile sulfur compounds, including disulfides.[8]

Caption: Biosynthetic pathway of alkyl disulfides in Allium species.

Methodologies for Isolation and Analysis

The investigation of volatile sulfur compounds like amyl methyl disulfide from plant matrices requires specialized extraction and analytical techniques due to their low concentrations and potential for artifact formation.[9][10]

Extraction Techniques

Several methods can be employed for the extraction of volatile compounds from plant materials. The choice of method depends on the nature of the plant matrix and the target analytes. Common techniques include:

-

Liquid-Liquid Extraction (LLE): A conventional method for extracting compounds from a liquid sample into an immiscible solvent.[11]

-

Solvent-Assisted Flavor Evaporation (SAFE): A gentle distillation technique that minimizes the thermal degradation of sensitive compounds.[11]

-

Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free, sensitive, and often automated technique for extracting volatiles from the headspace above a sample.[11] This method is particularly well-suited for the analysis of aroma compounds.[11]

Analytical Techniques

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and powerful technique for the separation and identification of volatile sulfur compounds.[11] The gas chromatograph separates the individual components of a mixture, and the mass spectrometer provides detailed structural information for their identification.

Experimental Protocol: HS-SPME-GC-MS Analysis

The following is a generalized protocol for the analysis of amyl methyl disulfide in plant material.

Step 1: Sample Preparation

-

Obtain fresh plant material (e.g., onion bulbs).

-

Homogenize a known weight of the tissue (e.g., 5-10 g) in a suitable buffer or deionized water. The mechanical disruption is crucial to initiate the enzymatic formation of the disulfides.[3]

-

Transfer the homogenate to a headspace vial.

Step 2: Headspace Solid-Phase Microextraction (HS-SPME)

-

Place the sealed vial in a temperature-controlled autosampler.

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace above the sample for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 35°C) to allow for the adsorption of volatile compounds.[11]

Step 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Inject the adsorbed compounds into the GC-MS system by thermally desorbing the SPME fiber in the heated injection port.

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms).

-

Detect and identify the compounds using the mass spectrometer.

-

Compare the resulting mass spectra and retention indices with those of an authentic standard of amyl methyl disulfide and with spectral libraries for confirmation.

Caption: Workflow for the analysis of amyl methyl disulfide from plants.

Potential Applications and Future Research

Organosulfur compounds from Allium species are known for a variety of health benefits, including antioxidant and anti-inflammatory properties.[12] For instance, allyl methyl sulfide, a related compound, has been shown to alleviate hyperglycemia-mediated oxidative stress in diabetic rats.[13] While specific pharmacological studies on amyl methyl disulfide are limited in the provided search results, its structural similarity to other bioactive disulfides suggests it could be a candidate for further investigation.

Future research should focus on:

-

Screening a wider range of plant species for the presence of amyl methyl disulfide to better understand its distribution in nature.

-

Investigating the specific biological activities of purified amyl methyl disulfide to determine its potential therapeutic applications.

-

Elucidating the precise enzymatic and genetic regulation of its biosynthesis in plants, which could open avenues for metabolic engineering to enhance its production.

Conclusion

Amyl methyl disulfide is a naturally occurring volatile sulfur compound found in certain Allium species. Its formation is a result of a well-defined enzymatic cascade initiated by tissue damage. The methodologies for its extraction and analysis are well-established, with HS-SPME-GC-MS being a particularly suitable technique. While our current understanding of its natural distribution and biological activity is somewhat limited, its presence in edible plants and its relation to other bioactive organosulfur compounds make it a molecule of interest for future research in food science, pharmacology, and plant biology.

References

-

Hsu, F. B., et al. (2022). Allyl Dimethyl Sulfonium: A Novel Urinary Biomarker of Allium Consumption. PMC - NIH. Available at: [Link]

-

The Good Scents Company. (n.d.). amyl methyl disulfide, 72437-68-4. Available at: [Link]

-

Balamurugan, K., & Pugalendi, K. V. (2018). Allyl methyl sulfide, an organosulfur compound alleviates hyperglycemia mediated hepatic oxidative stress and inflammation in streptozotocin - induced experimental rats. PubMed. Available at: [Link]

-

Petropoulos, S. A., et al. (2022). Chemical Composition and Agronomic Traits of Allium sativum and Allium ampeloprasum Leaves and Bulbs and Their. CNR-IRIS. Available at: [Link]

-

Gesińska, A., & Namieśnik, J. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. NIH. Available at: [Link]

-

Ito, H., et al. (2021). Identification of a New Family of Prenylated Volatile Sulfur Compounds in Cannabis Revealed by Comprehensive Two-Dimensional Gas Chromatography. ACS Omega. Available at: [Link]

-

Khan, I., et al. (2020). Synthesis and biological properties of a series of aryl alkyl disulfide derivatives. PMC - NIH. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Amyl methyl disulfide. PubChem. Available at: [Link]

-

Sharopov, F. S., et al. (2019). The Chemical Composition and Biological Activity of the Essential Oil from the Underground Parts of Ferula tadshikorum (Apiaceae). ResearchGate. Available at: [Link]

-

Pino, J. A. (2012). A review of volatile sulfur-containing compounds from terrestrial plants: Biosynthesis, distribution and analytical methods. ResearchGate. Available at: [Link]

-

EUR-Lex. (2008). Regulation (EC) No 1334/2008 of the European Parliament and of the Council of 16 December 2008 on flavourings and certain food ingredients with flavouring properties for use in and on foods. EUR-Lex. Available at: [Link]

-

Pino, J. A. (2012). A review of volatile sulfur-containing compounds from terrestrial plants: biosynthesis, distribution and analytical methods. Taylor & Francis Online. Available at: [Link]

-

EUR-Lex. (2008). Regulation (EC) No 1334/2008 of the European Parliament and of the Council of 16 December 2008 on flavourings and certain food ingredients with flavouring properties for use in and on foods and amending Council Regulation (EEC) No 1601/91, Regulations (EC) No 2232/96 and (EC) No 110/2008 and Directive 2000/13/EC. EUR-Lex. Available at: [Link]

-

Khan, I., et al. (2020). Synthesis and biological properties of a series of aryl alkyl disulfide derivatives. PubMed. Available at: [Link]

-

Sharopov, F. S., et al. (2019). The Chemical Composition and Biological Activity of the Essential Oil from the Underground Parts of Ferula tadshikorum (Apiacea). ACG Publications. Available at: [Link]

-

Fernández, D., et al. (2020). Glycosyl disulfides: importance, synthesis and application to chemical and biological systems. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Li, Y., et al. (2017). Metabolism and pharmacokinetics studies of allyl methyl disulfide in rats. PubMed. Available at: [Link]

-

El-Sayed, M. A., et al. (2021). Screening of bioactive components in Ferula assafo dried oleo-gum resin and assessment of its protective function against cadmium-induced oxidative damage, genotoxicity, and cytotoxicity in rats. PubMed Central. Available at: [Link]

-

Wu, H., et al. (2023). Antibacterial characteristics of allyl methyl disulfide and dimethyl trisulfide of Allium tenuissimum flower essential oil against Escherichia coli O157:H7. ResearchGate. Available at: [Link]

-

Asili, J., et al. (2010). Chemical Composition of Volatile oil from Ferula Gummosa using Hydrodistillation Profile. Journal of Essential Oil Bearing Plants. Available at: [Link]

-

O'Connor, S. (2014). Chemistry and biology of plant alkaloid biosynthesis. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Cyanide. Available at: [Link]

-

Duan, H., et al. (2002). Polysulfide derivatives from Ferula foetida. PubMed. Available at: [Link]

-

Qian, M. C., & Reineccius, G. (2002). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. ResearchGate. Available at: [Link]

-

Scribd. (n.d.). GRAS Substances and EAFUS Database. Available at: [Link]

-

Assocaseari. (2021). The decree of the minister of religious affairs of the republic of indonesia number …. year 2021 concerning. Assocaseari. Available at: [Link]

- Google Patents. (2017). High intensity sweeteners.

Sources

- 1. Amyl methyl disulfide | C6H14S2 | CID 522459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. amyl methyl disulfide, 72437-68-4 [thegoodscentscompany.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and biological properties of a series of aryl alkyl disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological properties of a series of aryl alkyl disulfide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Screening of bioactive components in Ferula assafo dried oleo-gum resin and assessment of its protective function against cadmium-induced oxidative damage, genotoxicity, and cytotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allyl Dimethyl Sulfonium: A Novel Urinary Biomarker of Allium Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iris.cnr.it [iris.cnr.it]

- 13. Allyl methyl sulfide, an organosulfur compound alleviates hyperglycemia mediated hepatic oxidative stress and inflammation in streptozotocin - induced experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Amyl Methyl Disulfide

Introduction

Amyl methyl disulfide, also known as methyl pentyl disulfide, is an organosulfur compound that plays a significant role in the fields of flavor chemistry and natural products. Characterized by a distinctive sulfurous, onion-like aroma, it is a key volatile component in various foods, most notably in species of the Allium genus, such as onions and chives.[1][2] Its unique sensory properties have led to its application as a flavoring agent in the food industry.[3] For researchers and drug development professionals, understanding the physicochemical properties, synthesis, and analytical determination of this compound is crucial for leveraging its potential, whether for developing new flavor profiles or investigating the biological activities of naturally occurring organosulfur compounds. This guide provides a comprehensive technical overview of amyl methyl disulfide, from its fundamental chemical identity to detailed analytical protocols.

Part 1: Chemical Identity and Properties

A precise understanding of a compound's identity is the foundation of all scientific investigation. Amyl methyl disulfide is an unsymmetrical disulfide, meaning it consists of two different alkyl groups (amyl and methyl) linked by a disulfide (-S-S-) bond.

Identifiers and Synonyms

The compound is recognized by several names and registry numbers across various chemical databases, which can be a source of confusion. The primary identifier is its CAS (Chemical Abstracts Service) number, which is unique to this specific chemical substance.

Table 1: Core Identifiers for Amyl Methyl Disulfide

| Identifier | Value | Source |

|---|---|---|

| Primary Name | Amyl methyl disulfide | - |

| CAS Number | 72437-68-4 | [1][3][4] |

| Molecular Formula | C6H14S2 | [1][3][4] |

| Molecular Weight | 150.31 g/mol | [1][3][5] |

| IUPAC Name | 1-(Methyldisulfanyl)pentane | [1][4] |

| FEMA Number | 4025 |[1][3][6] |

A comprehensive list of synonyms is essential for exhaustive literature and database searches.

Common Synonyms: [1][2][3][4][5][7]

-

Methyl pentyl disulfide

-

Disulfide, methyl pentyl

-

Pentyl methyl disulfide

-

1-(Methyldisulfanyl)pentane

-

2,3-Dithiaoctane

-

Methyl n-amyl disulfide

-

Methyl n-pentyl disulphide

Physicochemical Properties

The physical and chemical properties of amyl methyl disulfide dictate its behavior in various matrices, its volatility, and the appropriate methods for its handling and analysis.

Table 2: Physicochemical Data for Amyl Methyl disulfide

| Property | Value | Source |

|---|---|---|

| Appearance | Pale yellow clear liquid (estimated) | [3] |

| Odor Profile | Sulfurous, onion-like | [2] |

| Boiling Point | 198-202 °C at 760 mmHg | [3] |

| Specific Gravity | 0.943 - 0.953 @ 20°C | [3] |

| Refractive Index | 1.485 - 1.495 @ 20°C | [3] |

| Flash Point | 67.78 °C (154.00 °F) | [3] |

| Water Solubility | 39.94 mg/L @ 25 °C (estimated) | [3] |

| LogP (o/w) | 3.09 - 3.4 (estimated) |[2] |

The high LogP value indicates significant lipophilicity, suggesting low solubility in water but good solubility in organic solvents, which is a critical consideration for extraction and purification protocols.[2][3]

Part 2: Synthesis, Occurrence, and Applications

Synthesis of Unsymmetrical Disulfides

The synthesis of unsymmetrical disulfides like amyl methyl disulfide can be challenging due to the propensity for symmetrical disulfide formation (dimethyl disulfide and diamyl disulfide). Modern organic synthesis offers several routes to favor the formation of the desired unsymmetrical product. One effective one-pot method avoids harsh oxidizing agents by first reacting one thiol with an activating agent, followed by the introduction of the second thiol.[8]

A representative synthetic approach involves the reaction of a thiol with 1-chlorobenzotriazole (BtCl) to form a stable, electrophilic benzotriazolated thiol intermediate (RSBt).[8] This intermediate can then react cleanly with a second, different thiol to yield the unsymmetrical disulfide.[8]

Sources

- 1. Amyl methyl disulfide | C6H14S2 | CID 522459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Methyl pentyl disulfide (FDB003176) - FooDB [foodb.ca]

- 3. amyl methyl disulfide, 72437-68-4 [thegoodscentscompany.com]

- 4. Methyl pentyl disulfide [webbook.nist.gov]

- 5. Methyl pentyl disulfide (CAS 72437-68-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. femaflavor.org [femaflavor.org]

- 7. SID 135303558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole [organic-chemistry.org]

An In-Depth Technical Guide to the Odor and Flavor Profile of Amyl Methyl Disulfide

This guide provides a comprehensive technical overview of amyl methyl disulfide, a significant organosulfur compound. Intended for researchers, scientists, and professionals in drug development, this document delves into its distinct sensory characteristics, natural origins, chemical synthesis, and analytical evaluation. Furthermore, it explores the broader context of alkyl disulfides in biological systems, offering insights relevant to pharmaceutical and nutraceutical research.

Introduction: The Chemical Identity of Amyl Methyl Disulfide

Amyl methyl disulfide, systematically named 1-(methyldisulfanyl)pentane, is an asymmetric disulfide with the chemical formula C₆H₁₄S₂.[1] This compound belongs to a class of volatile sulfur compounds that are well-known for their potent and often pungent aromas, playing a crucial role in the flavor profiles of many foods.[2][3]

Table 1: Chemical and Physical Properties of Amyl Methyl Disulfide

| Property | Value | Source(s) |

| CAS Number | 72437-68-4 | [1] |

| Molecular Formula | C₆H₁₄S₂ | [1] |

| Molecular Weight | 150.3 g/mol | [1] |

| Appearance | Pale yellow clear liquid (estimated) | [4] |

| Boiling Point | 198.00 to 202.00 °C @ 760.00 mm Hg | [1] |

| Specific Gravity | 0.943 to 0.953 @ 20.00 °C | [4] |

| Refractive Index | 1.485 to 1.495 @ 20.00 °C | [4] |

| Solubility | Soluble in alcohol; sparingly soluble in water (39.94 mg/L @ 25 °C, estimated) | [4] |

| FEMA Number | 4025 | [1] |

The Sensory Landscape: Odor and Flavor Profile

The organoleptic properties of amyl methyl disulfide are central to its application as a flavoring agent. Its sensory profile is predominantly characterized by sulfurous and alliaceous notes.

Odor Profile

Flavor Profile

The overall flavor profile of amyl methyl disulfide is categorized as savory .[3] When tasted at a concentration of 0.5 ppm, the related methyl propyl disulfide is described as having onion, garlic, tomato, potato, alliaceous, and vegetative notes.[6] Given the structural similarity, it is reasonable to infer that amyl methyl disulfide contributes a similar complex, savory, and vegetative flavor profile. The intensity and specific nuances of the flavor are highly dependent on the concentration and the food matrix in which it is present.[7]

Odor and Flavor Thresholds

Quantitative data for the odor and flavor thresholds of amyl methyl disulfide are not widely reported in scientific literature. However, volatile sulfur compounds as a class are known for their exceptionally low detection thresholds, often in the parts per billion (ppb) or even parts per trillion (ppt) range.[7][8] This high potency means that even minute quantities can have a significant impact on the overall sensory profile of a product. For context, the related compound dimethyl disulfide has a reported odor threshold of 3 x 10⁻³ ppm in water.[8]

Natural Occurrence and Biosynthesis

Amyl methyl disulfide is a naturally occurring compound found in a variety of plants, most notably within the Allium genus. It has been identified in chives (Allium schoenoprasum), onions (Allium cepa), and garlic (Allium sativum).[1][3]

The biosynthesis of asymmetric disulfides in Allium species is a complex process initiated by tissue damage, such as cutting or crushing. The key precursors are S-alk(en)yl-L-cysteine sulfoxides, which are odorless and non-volatile amino acids.[9] When the plant cells are disrupted, the enzyme alliinase comes into contact with these precursors, catalyzing their conversion into highly reactive sulfenic acids. These sulfenic acids then undergo a series of spontaneous reactions, including condensation and rearrangement, to form a variety of volatile sulfur compounds, including thiosulfinates, which are themselves unstable and decompose into a mixture of sulfides, disulfides, and trisulfides. The formation of asymmetric disulfides like amyl methyl disulfide is thought to occur through the interaction of different sulfenic acid intermediates.

Experimental Protocol: General Synthesis of Asymmetric Disulfides via Sulfenyl Chlorides

Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific synthesis of amyl methyl disulfide with appropriate safety precautions.

-

Preparation of Methanesulfenyl Chloride: Methanesulfenyl chloride can be prepared by the chlorination of dimethyl disulfide. This reaction is typically carried out at low temperatures in an inert solvent.

-

Reaction with Pentanethiol: A solution of pentanethiol in an appropriate solvent (e.g., dichloromethane) is cooled in an ice bath.

-

The freshly prepared methanesulfenyl chloride solution is added dropwise to the pentanethiol solution with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period.

-

Work-up: The reaction is quenched with water, and the organic layer is separated.

-

The organic layer is washed with a mild base (e.g., sodium bicarbonate solution) to remove any remaining acid, followed by a wash with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by distillation or column chromatography to yield pure amyl methyl disulfide.

Analytical Characterization

The primary method for the analysis of volatile sulfur compounds like amyl methyl disulfide is Gas Chromatography (GC) coupled with a selective detector.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification and quantification of volatile compounds. The mass spectrum of amyl methyl disulfide will show a characteristic fragmentation pattern, allowing for its unambiguous identification.

-

Gas Chromatography-Flame Photometric Detector (GC-FPD): An FPD is highly selective for sulfur-containing compounds, making it an excellent choice for analyzing complex matrices where sulfur compounds are present at low levels.

-

Gas Chromatography-Olfactometry (GC-O): GC-O is a powerful technique for sensory analysis. As the separated compounds elute from the GC column, they are split between a detector (such as a flame ionization detector or mass spectrometer) and a sniffing port, where a trained sensory panelist can describe the odor of each individual compound. This allows for the correlation of specific chemical compounds with their sensory attributes. [10]

Relevance to Drug Development and Biological Activity

While amyl methyl disulfide is primarily known as a flavoring agent, the broader class of organosulfur compounds, particularly those derived from Allium species, has garnered significant interest in the field of drug development due to their diverse biological activities. [11]

Physiological Effects of Related Organosulfur Compounds

Research on garlic-derived sulfur compounds, such as diallyl disulfide and diallyl trisulfide, has demonstrated a range of physiological effects, including:

-

Antioxidant and Anti-inflammatory Properties: Many organosulfur compounds have been shown to scavenge free radicals and modulate inflammatory pathways. [11]* Cardiovascular Health: Some compounds have been linked to beneficial effects on blood pressure and cholesterol levels. [9]* Antimicrobial Activity: The antimicrobial properties of garlic have been attributed to its rich content of sulfur compounds. [11]* Anticancer Potential: Numerous studies have investigated the potential of organosulfur compounds to inhibit the growth of cancer cells and induce apoptosis. [11] While direct research on the specific biological activities of amyl methyl disulfide is limited, its structural similarity to these well-studied compounds suggests it may possess related properties, warranting further investigation.

Disulfide Bonds in Pharmaceutical Sciences

Disulfide bonds are a key structural motif in many biologically active molecules and are increasingly being utilized in drug design and delivery. [7][12]

-

Peptide and Protein Therapeutics: Disulfide bridges are crucial for maintaining the three-dimensional structure and stability of many peptide and protein drugs.

-

Drug Delivery Systems: The relative stability of disulfide bonds in the bloodstream, coupled with their susceptibility to cleavage in the reducing environment inside cells, makes them ideal as cleavable linkers in drug-conjugate therapies. [7][13]This allows for the targeted release of a therapeutic agent at its site of action, minimizing off-target effects.

The chemistry of asymmetric disulfides like amyl methyl disulfide is therefore of interest to researchers developing novel drug delivery platforms and prodrug strategies.

Conclusion

Amyl methyl disulfide is a potent flavor compound with a characteristic sulfurous and onion-like sensory profile. Its natural occurrence in Allium species and its potential for chemical synthesis make it a relevant molecule in the food and flavor industry. For researchers in the pharmaceutical sciences, while direct biological data on amyl methyl disulfide is sparse, the broader family of organosulfur compounds presents a rich area for exploration, and the chemistry of the disulfide bond itself is a cornerstone of modern drug development. Further research is warranted to fully elucidate the nuanced sensory profile, quantitative thresholds, and potential physiological effects of this intriguing molecule.

References

-

American Chemical Society. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522459, Amyl methyl disulfide. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl disulfide. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Methyl pentyl disulfide (FDB003176). Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl propyl disulfide. Retrieved from [Link]

-

ScentDB. (n.d.). Dimethyl Disulfide (CAS 624-92-0): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

Molecules. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Retrieved from [Link]

-

The Good Scents Company. (n.d.). amyl methyl disulfide. Retrieved from [Link]

-

ResearchGate. (2026). Preparation of Unsymmetrical Disulfides via Catalytic Lewis Base Activation of N-(Organodithio)phthalimides. Retrieved from [Link]

- Google Patents. (n.d.). CN103910662A - Method for synthesizing and producing dimethyl disulfide from methyl mercaptan and dimethyl sulfoxide.

-

ACS Publications. (2025). Recent Applications of Disulfide Bond-Containing Compounds in Medicinal and Agrochemical Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). GRAS Flavor Chemicals-Detection thresholds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temperatures. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of volatiles in Allium tenuissimum L. flower by headspace-gas chromatography-olfactometry-mass spectrometry, odor activity values, and the omission and recombination experiments. Retrieved from [Link]

-

PubMed. (n.d.). Formation of methanethiol and dimethyl disulfide in crushed tissues of broccoli florets and their inhibition by freeze-thawing. Retrieved from [Link]

-

MDPI. (n.d.). Detection of Volatile Compounds and Their Contribution to the Nutritional Quality of Chinese and Japanese Welsh Onions (Allium fistulosum L.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Disulfide-containing Macromolecules for Therapeutic Delivery. Retrieved from [Link]

-

ACS Figshare. (2026). Preparation of Unsymmetrical Disulfides via Catalytic Lewis Base Activation of N‑(Organodithio)phthalimides. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Retrieved from [Link]

-

ResearchGate. (2025). Quantifying Onion Flavor Compounds Responding to Sulfur Fertility-Sulfur Increases Levels of Alk(en)yl Cysteine Sulfoxides and Biosynthetic Intermediates. Retrieved from [Link]

-

Wikipedia. (n.d.). Odor detection threshold. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16592, Methyl propyl disulfide. Retrieved from [Link]

-

FAO AGRIS. (n.d.). Analysis of Characteristic Volatile Aroma Components in Inner Mongolia Dried Allium chrysanthum. Retrieved from [Link]

-

ChemRxiv. (n.d.). Dithiofunctionalization: A Versatile Approach for Constructing Complex Disulfides from Alkenes and Alkynes. Retrieved from [Link]

-

ResearchGate. (2025). Comparative Distribution of Volatile Aliphatic Disulfides Derived from Fresh and Dehydrated Onions. Retrieved from [Link]

-

American Chemical Society. (2026). Preparation of Unsymmetrical Disulfides via Catalytic Lewis Base Activation of N-(Organodithio)phthalimides. Retrieved from [Link]

- Leonardos, G., Kendall, D., & Barnard, N. (1969). Odor Threshold Determinations of 53 Odorant Chemicals.

-

ResearchGate. (2025). Formation of Methanethiol and Dimethyl Disulfide in Crushed Tissues of Broccoli Florets and Their Inhibition by Freeze−Thawing. Retrieved from [Link]

-

RSC Publishing. (n.d.). Disulfide based prodrugs for cancer therapy. Retrieved from [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (n.d.). Construction of alkynyl and acyl disulfides directly through thiol-modification with N-alkynylthio phthalimides under acid catalysis. Retrieved from [Link]

-

Scienomics. (n.d.). Determination of the odor detection threshold of aroma compounds. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Preparation method of dimethyl disulfide. Retrieved from [Link]

-

ResearchGate. (n.d.). Known drug molecules with a disulfide motif. Retrieved from [Link]

-

ResearchGate. (2014). GC-MS Characterization of Volatile Odorous Compounds in Allium Cepa. Retrieved from [Link]

-

ACS Publications. (2024). Determining Ultra-Low Organic Molecular Odor Thresholds in Air Helps Identify the Most Potent Fungal Aroma Compound. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

The Good Scents Company. (n.d.). allyl methyl trisulfide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The role of thiols and disulfides in protein chemical and physical stability. Retrieved from [Link]

-

PubMed. (2020). Characterization of Volatile and Flavonoid Composition of Different Cuts of Dried Onion (Allium cepa L.) by HS-SPME-GC-MS, HS-SPME-GC×GC-TOF and HPLC-DAD. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15620, Amyl Methyl Sulfide. Retrieved from [Link]

-

PubMed. (n.d.). A physiological model for tert-amyl methyl ether and tert-amyl alcohol: hypothesis testing of model structures. Retrieved from [Link]

Sources

- 1. methyl ethyl disulfide, 20333-39-5 [thegoodscentscompany.com]

- 2. methyl propyl disulfide, 2179-60-4 [thegoodscentscompany.com]

- 3. Showing Compound Methyl pentyl disulfide (FDB003176) - FooDB [foodb.ca]

- 4. amyl methyl disulfide, 72437-68-4 [thegoodscentscompany.com]

- 5. Dimethyl disulfide - Wikipedia [en.wikipedia.org]

- 6. Methyl propyl disulfide | 2179-60-4 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Generation of perthiyl radicals for the synthesis of unsymmetric disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of Characteristic Volatile Aroma Components in Inner Mongolia Dried Allium chrysanthum [agris.fao.org]

- 11. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Disulfide-containing Macromolecules for Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Amyl Methyl Disulfide: A Comprehensive Technical Guide to its Physicochemical Properties

Introduction

Amyl methyl disulfide, systematically known as 1-(methyldisulfanyl)pentane, is an organosulfur compound that contributes to the characteristic aromas of various foodstuffs, including onions and garlic. Beyond its role as a flavor and fragrance component, the precise characterization of its physical properties is paramount for its application in scientific research and drug development. This technical guide provides an in-depth exploration of two key physicochemical parameters of amyl methyl disulfide: its boiling point and refractive index. Understanding these properties is crucial for purification, identification, and the prediction of its behavior in various chemical and biological systems. This document will detail the established values for these properties, provide step-by-step experimental protocols for their determination, and discuss the underlying scientific principles.

Physicochemical Properties of Amyl Methyl Disulfide

The boiling point and refractive index are fundamental physical constants that provide valuable insights into the purity and identity of a liquid substance.

Boiling Point and Refractive Index Data

The experimentally determined and predicted values for the boiling point and refractive index of amyl methyl disulfide are summarized below. These values serve as a critical reference for researchers working with this compound.

| Property | Value | Conditions | Source |

| Boiling Point | 198.00 - 202.00 °C | @ 760.00 mm Hg | The Good Scents Company, PubChem[1][2] |

| 201.09 °C (474.24 K) | Predicted | Cheméo[3] | |

| Refractive Index | 1.48500 - 1.49500 | @ 20.00 °C | The Good Scents Company, PubChem[1][2] |

Note: Variations in reported values can arise from differences in experimental conditions and the purity of the sample.

Experimental Determination of Physicochemical Properties

Accurate determination of the boiling point and refractive index is essential for the verification of a substance's identity and purity. The following sections provide detailed, field-proven methodologies for these measurements.

Boiling Point Determination: The Micro-Capillary Method

For researchers working with small sample volumes, the micro-boiling point (or Siwoloboff method) is a highly reliable technique. This method is predicated on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

The use of an inverted capillary tube is a critical aspect of this technique. The trapped air bubble within the capillary acts as a sensitive manometer. As the sample is heated, the vapor pressure of the liquid increases, causing the trapped air to expand and bubbles to emerge. Upon cooling, the point at which the liquid is drawn back into the capillary signifies that the external pressure and the liquid's vapor pressure are in equilibrium, thus indicating the boiling point.

-

Sample Preparation: Place a few drops of amyl methyl disulfide into a small test tube or a melting point capillary tube.

-

Capillary Insertion: Seal one end of a smaller capillary tube using a flame. Place the sealed capillary, open-end down, into the sample tube.

-

Apparatus Setup: Attach the sample tube to a thermometer using a rubber band or a wire. The bottom of the sample tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a melting point apparatus). Heat the bath gradually, at a rate of approximately 2-3°C per minute.[4]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. Continue heating until a steady and rapid stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[5]

-

Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, a correction may be necessary to determine the normal boiling point.

Refractive Index Measurement: The Abbe Refractometer

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a highly characteristic property of a pure substance and is sensitive to temperature and the wavelength of light used for measurement. The Abbe refractometer is a standard laboratory instrument for its determination.

The Abbe refractometer operates on the principle of total internal reflection.[6] A thin film of the liquid sample is placed between two prisms—an illuminating prism and a refracting prism of high refractive index. Light is passed through the sample and into the refracting prism. The angle at which total internal reflection occurs (the critical angle) is dependent on the refractive index of the sample. The refractometer measures this critical angle and displays it as the refractive index.

-

Instrument Calibration: Ensure the Abbe refractometer is calibrated using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20°C).

-

Sample Application: Open the prism assembly of the refractometer. Using a clean pipette, place a few drops of amyl methyl disulfide onto the surface of the lower prism. Ensure the liquid spreads evenly.

-

Prism Closure: Close the prisms carefully to create a thin film of the liquid.

-

Light Adjustment: Turn on the light source and adjust the mirror to illuminate the prisms.

-

Focusing: Look through the eyepiece and adjust the focus until the crosshairs are sharp.

-

Measurement: Rotate the coarse and fine adjustment knobs until the boundary between the light and dark fields is sharp and aligned with the center of the crosshairs. If a colored fringe is visible, adjust the dispersion compensator until the boundary is a sharp, achromatic line.

-

Reading: Read the refractive index value from the instrument's scale or digital display.

-

Temperature Control: Record the temperature of the measurement, as the refractive index is temperature-dependent. For high accuracy, use a refractometer with temperature control.

-

Cleaning: After the measurement, clean the prisms thoroughly with a soft tissue and an appropriate solvent (e.g., ethanol or isopropanol).

Safety Considerations

Amyl methyl disulfide is a flammable liquid.[7] Appropriate safety precautions should be taken, including working in a well-ventilated area, away from ignition sources, and wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[8][9]

Conclusion

The boiling point and refractive index of amyl methyl disulfide are critical physicochemical parameters for its identification, purification, and application in research and development. The methodologies outlined in this guide provide robust and reliable means for their determination. Adherence to these protocols will ensure the generation of accurate and reproducible data, which is the cornerstone of scientific integrity.

References

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

Chem LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

The Good Scents Company. (n.d.). amyl methyl disulfide. Retrieved from [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Amyl methyl disulfide. PubChem Compound Database. Retrieved from [Link]

-

chemconnections.org. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

Scribd. (n.d.). Micro-Method for Boiling Point Determination. Retrieved from [Link]

-

Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Wikipedia. (n.d.). Abbe refractometer. Retrieved from [Link]

-

Mikroskop-online.de. (n.d.). Abbe Refractometer. Retrieved from [Link]

-

HINOTEK. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle. Retrieved from [Link]

-

refractometer.pl. (2025, March 17). Abbé refractometer. Retrieved from [Link]

-

CPAChem. (2024, April 11). Safety data sheet. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Methyl pentyl disulfide (CAS 72437-68-4). Retrieved from [Link]

-

University of Arizona. (n.d.). Lab 2: Refractive Index and Snell's Law. Retrieved from [Link]

-

Vaisala. (2024, January 16). Refractive Index Measurement: A flexible solution for liquid chemical sensing. Retrieved from [Link]

-

YSI. (n.d.). Safety Data Sheet. Retrieved from [Link]

Sources

- 1. chemtips.wordpress.com [chemtips.wordpress.com]

- 2. byjus.com [byjus.com]

- 3. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: Boiling Points - Procedure [jove.com]

- 5. chymist.com [chymist.com]

- 6. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 7. fr.cpachem.com [fr.cpachem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. ysi.com [ysi.com]

Amyl Methyl Disulfide: A Comprehensive Technical Guide for Food and Flavor Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amyl methyl disulfide, a volatile organosulfur compound, plays a significant role in the characteristic aroma of various foods, particularly those in the Allium genus. Its distinct sulfurous and onion-like notes contribute to the complexity of savory flavors. This technical guide provides a comprehensive overview of amyl methyl disulfide, encompassing its chemical and physical properties, natural occurrence, and sensory characteristics. Furthermore, it delves into the intricate pathways of its biosynthesis in plants and outlines detailed methodologies for its chemical synthesis. A critical component of this guide is the in-depth exploration of analytical techniques for the extraction, identification, and quantification of amyl methyl disulfide in food matrices, with a focus on Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). This document is intended to be an essential resource for researchers and professionals in food science, flavor chemistry, and related fields, providing the foundational knowledge and practical protocols necessary for the study and application of this impactful flavor compound.

Introduction

The intricate world of food flavor is a complex interplay of volatile and non-volatile compounds that stimulate our senses of taste and smell. Among these, sulfur-containing compounds are particularly potent, often exhibiting low sensory thresholds and contributing significantly to the characteristic aromas of many foods. Amyl methyl disulfide (C6H14S2) is one such compound, a key contributor to the savory and pungent notes found in a variety of culinary ingredients.

This guide offers a deep dive into the multifaceted nature of amyl methyl disulfide, moving beyond a simple cataloging of facts to provide a causal understanding of its role in food and flavor chemistry. By elucidating the "why" behind experimental choices and analytical methodologies, this document aims to empower researchers to not only understand but also to innovate within the realm of flavor science.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of amyl methyl disulfide is fundamental to its study and application. These properties dictate its behavior in food systems, its volatility, and the analytical methods best suited for its detection.

| Property | Value | Reference |

| Molecular Formula | C6H14S2 | [1] |

| Molecular Weight | 150.3 g/mol | [1] |

| Appearance | Pale yellow clear liquid (est.) | [2] |

| Odor | Sulfurous, onion | [2] |

| Boiling Point | 198.00 to 202.00 °C @ 760.00 mm Hg | [1] |

| Specific Gravity | 0.94300 to 0.95300 @ 20.00 °C | [2] |

| Refractive Index | 1.48500 to 1.49500 @ 20.00 °C | [2] |

| Solubility | Soluble in alcohol; Insoluble in water | [1] |

Natural Occurrence and Biosynthesis

Amyl methyl disulfide is a naturally occurring compound, predominantly found in plants of the Allium genus. Its presence has been identified in chives, onions, leeks, and garlic, where it contributes to their characteristic pungent and savory aromas.

Occurrence in Foods

-

Chives (Allium schoenoprasum) : Amyl methyl disulfide is a significant volatile component in Chinese chives.[3]

-

Onions (Allium cepa) : This disulfide is a constituent of the complex sulfur chemistry of onions.

-

Garlic (Allium sativum) : Found among the myriad of sulfur compounds that give garlic its potent aroma and flavor.

-

Leeks (Allium porrum) : Contributes to the milder, yet still distinct, flavor profile of leeks.

Biosynthesis in Allium Species

The formation of amyl methyl disulfide and other mixed alkyl disulfides in Allium species is an elegant enzymatic cascade initiated upon tissue damage. The intact plant cells store odorless precursors, S-alk(en)yl-L-cysteine sulfoxides (ACSOs), in the cytoplasm, while the enzyme alliinase is sequestered in the vacuole.[4]

When the plant tissue is cut, crushed, or chewed, the cellular compartments are disrupted, allowing alliinase to come into contact with the ACSOs. This triggers a rapid series of reactions:

-

Enzymatic Cleavage : Alliinase cleaves the S-alk(en)yl-L-cysteine sulfoxides into highly reactive sulfenic acids, pyruvate, and ammonia.[5]

-

Condensation of Sulfenic Acids : The sulfenic acids are unstable and quickly condense with each other to form thiosulfinates. For instance, two molecules of allyl sulfenic acid condense to form allicin in garlic.[6]

-

Decomposition and Rearrangement : The thiosulfinates are also unstable and undergo further decomposition and rearrangement to form a complex mixture of volatile sulfur compounds, including symmetrical and unsymmetrical disulfides, trisulfides, and other derivatives.

The specific formation of amyl methyl disulfide involves the reaction between a pentyl-containing sulfenic acid precursor and a methyl-containing sulfenic acid precursor. The likely precursor for the amyl group is S-pentyl-L-cysteine sulfoxide.

Figure 1: Biosynthetic pathway of amyl methyl disulfide in Allium species.

Sensory Properties and Flavor Contribution

The sensory impact of a flavor compound is a critical aspect of its relevance in food chemistry. Amyl methyl disulfide possesses a potent and distinct aroma profile that significantly influences the overall flavor of the foods in which it is present.

Flavor Profile

The odor of amyl methyl disulfide is primarily described as sulfurous and onion-like .[2] This pungent and sharp aroma is characteristic of many members of the Allium family and is a key component of savory flavor profiles.

Sensory Threshold

Synthesis of Amyl Methyl Disulfide

The ability to synthesize amyl methyl disulfide is crucial for its use as a flavor ingredient and for conducting further research into its properties and applications. The synthesis of unsymmetrical disulfides can be achieved through several methods.

One-Pot Synthesis from Thiols

A common and efficient method for preparing unsymmetrical disulfides involves the reaction of two different thiols.

Protocol: Synthesis of Amyl Methyl Disulfide

Materials:

-

1-Pentanethiol (Amyl mercaptan)

-

Methanethiol or a suitable precursor like dimethyl disulfide

-

Oxidizing agent (e.g., iodine, hydrogen peroxide)

-

Solvent (e.g., dichloromethane, ethanol)

-

Base (optional, e.g., triethylamine)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-pentanethiol in the chosen solvent.

-

Addition of Methyl Source: Add an equimolar amount of methanethiol or dimethyl disulfide to the solution.

-

Oxidation: Slowly add the oxidizing agent to the reaction mixture. The reaction is often exothermic, so cooling may be necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, quench any remaining oxidizing agent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure amyl methyl disulfide.

Figure 2: Synthetic pathway for amyl methyl disulfide.

Analytical Methodologies

The accurate identification and quantification of amyl methyl disulfide in complex food matrices require sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this purpose, often preceded by a sample preparation step to isolate and concentrate the volatile compounds.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, rapid, and sensitive technique for the extraction of volatile and semi-volatile compounds from various matrices.[9]

Protocol: HS-SPME-GC-MS Analysis of Amyl Methyl Disulfide in Chives

Materials and Equipment:

-

Fresh chives

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Weigh a precise amount of fresh chives (e.g., 1.5 g) into a 20 mL headspace vial.[10]

-

Immediately seal the vial with a screw cap containing a PTFE/silicone septum.

-

-

HS-SPME Extraction:

-

GC-MS Analysis:

-

Desorption: Insert the SPME fiber into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.

-

Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness). The oven temperature program should be optimized to separate the volatile compounds of interest. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes.

-

Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode (70 eV). Acquire data in full scan mode (e.g., m/z 40-400) for identification and in selected ion monitoring (SIM) mode for quantification.

-

-

Identification and Quantification:

-

Identification: Identify amyl methyl disulfide by comparing its mass spectrum and retention index with those of an authentic standard and with entries in mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Prepare a calibration curve using standard solutions of amyl methyl disulfide at known concentrations. The concentration of amyl methyl disulfide in the sample can be determined by comparing its peak area to the calibration curve.

-

Figure 3: Workflow for the analysis of amyl methyl disulfide.

Conclusion

Amyl methyl disulfide is a pivotal contributor to the flavor profiles of many important food items. A comprehensive understanding of its chemical nature, biosynthetic origins, and sensory impact is essential for food scientists and flavor chemists. The methodologies for its synthesis and analysis outlined in this guide provide a robust framework for further research and application. As the demand for authentic and nuanced flavors continues to grow, the detailed study of such character-impact compounds will remain a critical area of investigation. This guide serves as a foundational resource to support and inspire continued exploration in the dynamic field of food and flavor chemistry.

References

-

Characterization of the volatile profile from six different varieties of Chinese chives by HS-SPME/GC–MS coupled with E. NOSE. (n.d.). Food Science & Nutrition. [Link]

-

An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic. (n.d.). PMC. [Link]

-

Characterization of Potent Aroma Compounds in Preserved Egg Yolk by Gas Chromatography-Olfactometry, Quantitative Measurements, and Odor Activity Value. (2018, June 20). PubMed. [Link]

-

Characterization of the volatile profile from six different varieties of Chinese chives by HS-SPME/GC–MS coupled with E. NOSE. (n.d.). Food Science & Nutrition. [Link]

-

amyl methyl disulfide, 72437-68-4. (n.d.). The Good Scents Company. [Link]

- Method for synthesizing and producing dimethyl disulfide from methyl mercaptan and dimethyl sulfoxide. (n.d.).

-

Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS. (n.d.). Lund University Publications. [Link]

-

HS-SPME-GC-MS-based untargeted metabolomics reveals the enhancement of pungent flavor quality in soilless-cultivated Chinese chives by preharvest application of methyl jasmonate. (n.d.). ResearchGate. [Link]

-

Biosynthesis of S-Alk(en)yl-l-Cysteine Sulfoxides in Allium: Retro Perspective. (n.d.). ResearchGate. [Link]

-

Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). (n.d.). PubMed Central. [Link]

-

The Synthesis and Base-Catalyzed Cyclization of (+)- and (-)-cis-S-(1-propenyl)-L-cysteine Sulfoxides. (n.d.). ACS Publications. [Link]

-

The Chemistry of Alliums. (2018, January 11). PMC. [Link]

-

Evaluation of Aroma Characteristics Using the Smart Aroma Database—Simple Calculation of OAV. (n.d.). Shimadzu. [Link]

-

Meaty Aromas. (n.d.). Perfumer & Flavorist. [Link]

-

The Synthesis and Base-Catalyzed Cyclization of (+)- and (-)-cis-S-(1-propenyl)-L-cysteine Sulfoxides. (n.d.). ACS Publications. [Link]

-

Biological activity of allium compounds: Recent results. (2025, August 5). ResearchGate. [Link]

- Production method for dimethyl disulfide. (n.d.).

-

Amyl methyl disulfide. (n.d.). PubChem. [Link]

Sources

- 1. Characterization of Potent Aroma Compounds in Preserved Egg Yolk by Gas Chromatography-Olfactometry, Quantitative Measurements, and Odor Activity Value - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. amyl methyl disulfide, 72437-68-4 [thegoodscentscompany.com]

- 3. nj.gov [nj.gov]

- 4. Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scent.vn [scent.vn]

- 6. Formation of methanethiol and dimethyl disulfide in crushed tissues of broccoli florets and their inhibition by freeze-thawing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AMYL METHYL SULFIDE | 1741-83-9 [chemicalbook.com]

- 8. shimadzu.com [shimadzu.com]

- 9. Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of the volatile profile from six different varieties of Chinese chives by HS-SPME/GC–MS coupled with E. NOSE - Journal of King Saud University - Science [jksus.org]

Amyl Methyl Disulfide: A Comprehensive Technical Guide to its Structural Analogues and Derivatives in Modern Research and Development

An In-depth Technical Guide for Researchers

Abstract

Amyl methyl disulfide and its related organosulfur compounds represent a class of molecules with significant, yet underexplored, potential in pharmacology, agriculture, and food science. Characterized by a distinctive sulfur-sulfur linkage flanked by dissimilar alkyl groups, these unsymmetrical disulfides possess unique physicochemical properties and biological activities. This technical guide provides an in-depth exploration of amyl methyl disulfide, its structural analogues, and key derivatives. We will delve into the causality behind synthetic strategies, focusing on modern, efficient protocols for creating unsymmetrical disulfides. Furthermore, this guide will synthesize current knowledge on their biological mechanisms, drawing parallels from closely related compounds to illuminate potential applications in drug development and other scientific fields. Detailed experimental protocols, comparative data tables, and process diagrams are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge required to innovate in this promising area of organosulfur chemistry.

The Core Moiety: Amyl Methyl Disulfide

Amyl methyl disulfide (1-(methyldisulfanyl)pentane) is an organosulfur compound that serves as a foundational structure for this guide.[1] Its defining feature is the disulfide bond (-S-S-), which is flanked by a methyl group and a pentyl (amyl) group. This asymmetry is crucial as it imparts specific physical and chemical properties that differ from its symmetrical counterparts (dimethyl disulfide and diamyl disulfide). The disulfide bond itself is a key functional group, known for its dynamic covalent nature and its role in various biological systems.[2]

Physicochemical Properties

Understanding the fundamental properties of amyl methyl disulfide is essential for its application in experimental settings, from solvent selection to analytical characterization. The compound is a clear, pale yellow liquid with a characteristic sulfurous aroma.[1] Its properties are summarized for comparative analysis below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄S₂ | [1][3] |

| Molecular Weight | 150.3 g/mol | [1] |

| Appearance | Clear, pale yellow liquid | [1] |

| Odor | Sulfurous, onion-like | [4] |

| Boiling Point | 198-202 °C at 760 mm Hg | [1][4] |

| Density | 0.943-0.953 g/cm³ at 20 °C | [1][4] |

| Refractive Index | 1.485-1.495 at 20 °C | [1][4] |

| Flash Point | 67.78 °C (154.00 °F) | [4] |

| Water Solubility | 39.94 mg/L at 25 °C (estimated) | [4] |

| LogP (o/w) | 4.188 (estimated) | [4] |

| IUPAC Name | 1-(methyldisulfanyl)pentane | [1] |

Table 1: Physicochemical properties of Amyl Methyl Disulfide.

The high LogP value indicates significant lipophilicity, suggesting good solubility in non-polar organic solvents and potential for traversing biological membranes, a key consideration in drug design.[1]

Structural Context

The structure of amyl methyl disulfide provides a template for understanding its analogues and derivatives. Modifications can be systematically made to either the amyl or methyl chain to modulate properties like volatility, solubility, and biological target affinity.

Caption: Structure of Amyl Methyl Disulfide highlighting the key functional groups.

Synthesis of Unsymmetrical Disulfides: A Strategic Approach

The synthesis of unsymmetrical disulfides like amyl methyl disulfide presents a unique challenge: controlling the reaction to prevent the formation of a statistical mixture of symmetrical and unsymmetrical products. Direct oxidation of a thiol mixture (R₁-SH + R₂-SH) is often inefficient. A superior strategy involves a two-step, one-pot sequence where one thiol is first "activated" before being exposed to the second thiol.

Rationale for a One-Pot Synthesis Protocol

The method developed by Hunter et al. (2006) using 1-chlorobenzotriazole (BtCl) is an elegant solution that avoids harsh oxidants and provides high yields of the desired unsymmetrical product.[5] The causality behind this protocol's success lies in the initial, selective formation of a benzotriazolated thiol intermediate (RSBt). This intermediate is stable enough to prevent self-reaction but reactive enough to readily undergo nucleophilic attack by a second, different thiol. This sequential addition is the key to controlling the outcome.

Caption: Workflow for the one-pot synthesis of unsymmetrical disulfides.

Detailed Experimental Protocol: Synthesis of Amyl Methyl Disulfide

This protocol is adapted from the general method for unsymmetrical disulfide synthesis.[5]

Materials:

-

Methanethiol (or a suitable precursor like S-methyl methanethiosulfonate)

-

1-Pentanethiol (Amyl mercaptan)

-

1-Chlorobenzotriazole (BtCl)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (sat. aq. solution)

-

Brine (sat. aq. NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon line

Procedure:

-

Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve 1-pentanethiol (1.0 eq) in anhydrous DCM in a round-bottom flask. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Activation of Thiol 1: Dissolve 1-chlorobenzotriazole (1.05 eq) in anhydrous DCM and add it dropwise to the cooled thiol solution over 15 minutes. Stir the mixture for an additional 30 minutes at -78 °C. At this stage, the pentylthiol is activated to form the pentylsulfenylbenzotriazole intermediate.

-

Addition of Thiol 2: Add methanethiol (1.1 eq) to the reaction mixture. Safety Note: Methanethiol is a toxic, volatile gas. Use appropriate handling procedures, such as bubbling the gas through the solution or using a stable liquid precursor.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS until the starting materials are consumed.

-

Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the resulting crude oil via flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield pure amyl methyl disulfide.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Structural Analogues and Derivatives

Systematic modification of the amyl methyl disulfide structure allows for the fine-tuning of its properties for specific applications.

Structural Analogues: Modifying the Alkyl Chains

Analogues are created by altering the length, branching, or saturation of the alkyl chains attached to the disulfide core.

-